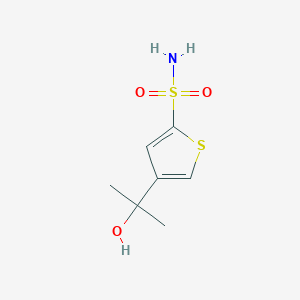
4-(2-Hydroxypropan-2-yl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Hydroxy-1-methylethyl)-2-thiophenesulfonamide is an organic compound with a unique structure that includes a thiophene ring, a sulfonamide group, and a hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-1-methylethyl)-2-thiophenesulfonamide typically involves the reaction of thiophene derivatives with sulfonamide precursors under specific conditions. One common method includes the use of a thiophene sulfonyl chloride intermediate, which reacts with an appropriate alcohol to introduce the hydroxy group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include steps such as purification through recrystallization or chromatography to achieve high purity levels required for its applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Hydroxy-1-methylethyl)-2-thiophenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of 4-(1-Keto-1-methylethyl)-2-thiophenesulfonamide.
Reduction: Formation of 4-(1-Hydroxy-1-methylethyl)-2-thiophenamine.
Substitution: Formation of various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
4-(1-Hydroxy-1-methylethyl)-2-thiophenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-(1-Hydroxy-1-methylethyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological processes in microorganisms, leading to its antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylic acid ethyl ester: Similar in structure but with an imidazole ring instead of a thiophene ring.
Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-: Contains a phenyl ring instead of a thiophene ring.
Uniqueness
4-(1-Hydroxy-1-methylethyl)-2-thiophenesulfonamide is unique due to the combination of its thiophene ring and sulfonamide group, which imparts distinct electronic and steric properties. These features make it a valuable compound for developing new materials and exploring novel biological activities.
Propiedades
Fórmula molecular |
C7H11NO3S2 |
|---|---|
Peso molecular |
221.3 g/mol |
Nombre IUPAC |
4-(2-hydroxypropan-2-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C7H11NO3S2/c1-7(2,9)5-3-6(12-4-5)13(8,10)11/h3-4,9H,1-2H3,(H2,8,10,11) |
Clave InChI |
SERKAZFFYZRLEK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CSC(=C1)S(=O)(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[(4-Methoxyphenyl)methyl]amino]-2-(methylthio)-5-pyrimidinemethanol](/img/structure/B13977454.png)
![1,4-Dihydro-7-(methylthio)-4-oxopyrimido[4,5-c]pyridazine-3-carboxylic acid](/img/structure/B13977459.png)


![Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane](/img/structure/B13977476.png)





![1H-Indole-7-carbonitrile, 5-[(2S)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-](/img/structure/B13977502.png)

![4-[Ethenyl(dimethyl)silyl]benzoic acid](/img/structure/B13977516.png)
